molecular formula C10H10O B8068286 2-Ethynyl-1-methoxy-3-methylbenzene

2-Ethynyl-1-methoxy-3-methylbenzene

Cat. No.: B8068286
M. Wt: 146.19 g/mol
InChI Key: IMBXJKCATMOLCG-UHFFFAOYSA-N
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Description

2-Ethynyl-1-methoxy-3-methylbenzene is an aromatic compound featuring a benzene ring substituted with a methoxy group (-OCH₃) at the 1-position, an ethynyl group (-C≡CH) at the 2-position, and a methyl group (-CH₃) at the 3-position. Its molecular formula is C₁₀H₁₀O, with a molecular weight of 146.19 g/mol. The ethynyl group introduces sp-hybridized carbon atoms, enabling participation in cross-coupling reactions (e.g., Sonogashira coupling), while the methoxy group acts as an electron-donating substituent, directing electrophilic aromatic substitution to specific positions. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and advanced materials.

Properties

IUPAC Name

2-ethynyl-1-methoxy-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-4-9-8(2)6-5-7-10(9)11-3/h1,5-7H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBXJKCATMOLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The ethynyl group in this compound contributes to lower polarity compared to nitro- or aldehyde-containing analogs, favoring solubility in non-polar solvents.
  • Nitroethenyl and aldehyde substituents increase molecular weight and boiling points due to stronger intermolecular forces (dipole-dipole interactions) .

Research Findings and Trends

Recent studies emphasize the superiority of ethynyl-substituted benzenes in click chemistry and metal-catalyzed reactions over ethoxy or nitro analogs. For instance, the ethynyl group’s linear geometry enables efficient conjugation in molecular electronics, a feature absent in bulkier substituents like ethoxy . Additionally, methyl groups enhance metabolic stability in drug candidates compared to nitro groups, which may introduce toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethynyl-1-methoxy-3-methylbenzene
Reactant of Route 2
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2-Ethynyl-1-methoxy-3-methylbenzene

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